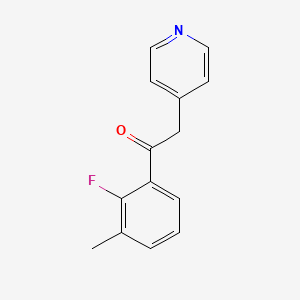![molecular formula C15H18F2N2O3S B2563803 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole CAS No. 2319833-74-2](/img/structure/B2563803.png)
1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzenesulfonyl group substituted with tert-butyl and difluoromethoxy groups, attached to a methyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl chloride with 2-methylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole or benzenesulfonyl derivatives.
Applications De Recherche Scientifique
1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
- 1-[5-tert-butyl-2-(methoxy)benzenesulfonyl]-2-methyl-1H-imidazole
- 1-[5-tert-butyl-2-(trifluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
- 1-[5-tert-butyl-2-(chloromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole
Comparison: Compared to its analogs, 1-[5-tert-butyl-2-(difluoromethoxy)benzenesulfonyl]-2-methyl-1H-imidazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties .
Propriétés
IUPAC Name |
1-[5-tert-butyl-2-(difluoromethoxy)phenyl]sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3S/c1-10-18-7-8-19(10)23(20,21)13-9-11(15(2,3)4)5-6-12(13)22-14(16)17/h5-9,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRASPSBJPXTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)C(C)(C)C)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
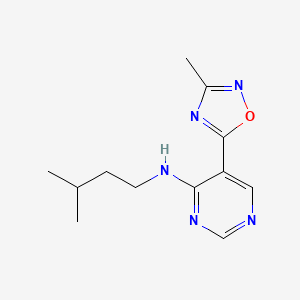
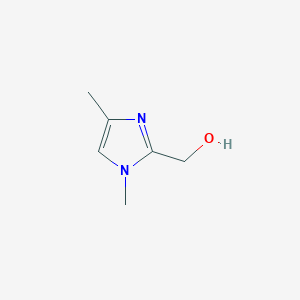
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563722.png)
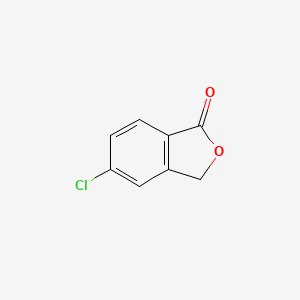
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)
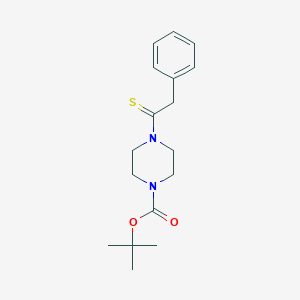
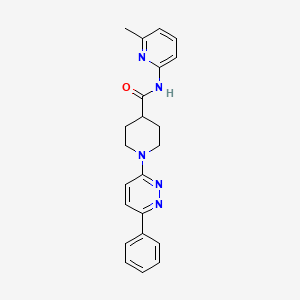
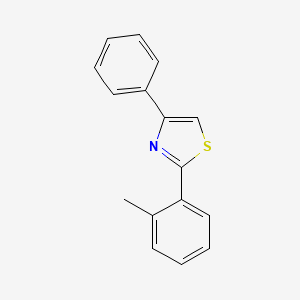
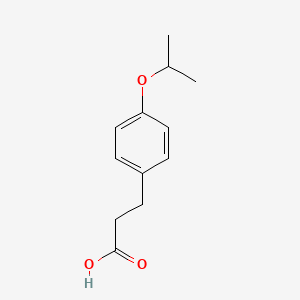
![N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2563738.png)
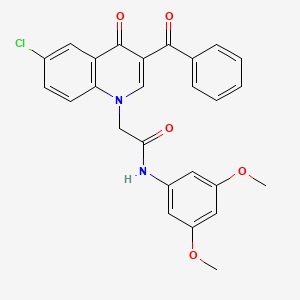
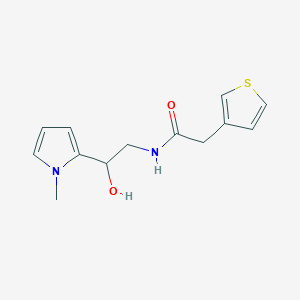
![7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2563742.png)
